3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864054-31-8
VCID: VC2957853
InChI: InChI=1S/C7H12N4S.ClH/c1-11-5-9-10-7(11)12-4-6-2-8-3-6;/h5-6,8H,2-4H2,1H3;1H
SMILES: CN1C=NN=C1SCC2CNC2.Cl
Molecular Formula: C7H13ClN4S
Molecular Weight: 220.72 g/mol

3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride

CAS No.: 1864054-31-8

Cat. No.: VC2957853

Molecular Formula: C7H13ClN4S

Molecular Weight: 220.72 g/mol

* For research use only. Not for human or veterinary use.

3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride - 1864054-31-8

Specification

CAS No. 1864054-31-8
Molecular Formula C7H13ClN4S
Molecular Weight 220.72 g/mol
IUPAC Name 3-(azetidin-3-ylmethylsulfanyl)-4-methyl-1,2,4-triazole;hydrochloride
Standard InChI InChI=1S/C7H12N4S.ClH/c1-11-5-9-10-7(11)12-4-6-2-8-3-6;/h5-6,8H,2-4H2,1H3;1H
Standard InChI Key BIOULQKYLNNRKZ-UHFFFAOYSA-N
SMILES CN1C=NN=C1SCC2CNC2.Cl
Canonical SMILES CN1C=NN=C1SCC2CNC2.Cl

Introduction

Chemical Structure and Properties

Chemical Identity

The compound 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride is characterized by several key identifiers that establish its unique chemical identity:

ParameterValue
Chemical Name3-((Azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride
CAS Registry Number1864054-31-8
Molecular FormulaC₇H₁₃ClN₄S
Molecular Weight220.72 g/mol
InChIKeyBIOULQKYLNNRKZ-UHFFFAOYSA-N

The compound contains a 1,2,4-triazole heterocyclic ring system with three nitrogen atoms at positions 1, 2, and 4. The N-4 position is substituted with a methyl group, while the C-3 position connects to the sulfur atom of a thioether linkage. This sulfur atom further connects to a methylene group (CH₂) that bridges to the azetidine ring system at the 3-position. The entire structure exists as a hydrochloride salt, which affects its solubility and chemical behavior .

Physical Properties

Although comprehensive physical characterization data for this specific compound is limited in the available literature, several properties can be inferred based on its structure and chemical composition:

PropertyDescription/Value
AppearanceCrystalline solid (typical for hydrochloride salts)
SolubilityLikely soluble in polar solvents (water, alcohols); less soluble in non-polar solvents
StabilityModerately stable under standard conditions; sensitive to strong oxidizing agents
PurityCommercial samples available at 95-98% purity

The hydrochloride salt form typically enhances water solubility compared to the free base form, making it potentially more suitable for certain pharmaceutical applications and biological studies .

Structural Features and Chemical Classification

Key Structural Elements

The molecule contains several significant structural features that influence its chemical properties and potential biological activities:

  • 1,2,4-Triazole Core: A five-membered aromatic heterocycle containing three nitrogen atoms that contributes to the compound's ability to participate in hydrogen bonding and other biological interactions .

  • N-4 Methyl Substitution: The methyl group at position N-4 affects the electronic distribution within the triazole ring and may influence the compound's lipophilicity and receptor interactions.

  • Thioether Linkage: The sulfur-containing bridge provides a flexible connection and serves as a potential site for metabolism or chemical modification.

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle introduces conformational constraints and may enhance binding to specific biological targets.

  • Hydrochloride Salt Form: The protonated form affects the compound's solubility profile, stability, and bioavailability .

Classification Within Triazole Family

The compound belongs to the broader family of 1,2,4-triazole derivatives, which have been extensively studied for their diverse pharmacological activities. Specifically, it falls within the category of 3-thio-substituted 4-methyl-4H-1,2,4-triazoles. The presence of both the triazole and azetidine moieties places it at the intersection of two pharmacologically relevant heterocyclic systems .

Chemical Synthesis Pathways

Thioether Formation from 4-Methyl-4H-1,2,4-triazole-3-thiol

One likely synthetic pathway involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with an appropriate azetidine-containing alkylating agent:

  • Starting with 4-methyl-4H-1,2,4-triazole-3-thiol (available commercially)

  • Reaction with a suitably protected azetidin-3-ylmethyl halide under basic conditions

  • Deprotection of the azetidine nitrogen (if protected)

  • Conversion to the hydrochloride salt using HCl in an appropriate solvent

This approach leverages the nucleophilic character of the thiol group in 4-methyl-4H-1,2,4-triazole-3-thiol to form the thioether linkage .

Triazole Ring Formation

An alternative approach might involve forming the triazole ring with the thioether already in place:

  • Starting with an appropriate hydrazine derivative

  • Cyclization with carbon disulfide or a similar reagent to form a thiol-containing intermediate

  • Alkylation of the thiol with an azetidine-containing precursor

  • Salt formation

Relevant Synthetic Methods for Related Compounds

The literature describes several methods for synthesizing related 1,2,4-triazole derivatives that may be adaptable for this compound:

  • From Acylhydrazides: Acid-catalyzed reduction of acylhydrazides with S-methyl-isothioureas in tetrahydrofuran at reflux temperature produces 1,2,4-triazoles with various substitution patterns .

  • Using Hydrazines: Reactions involving hydrazines as starting materials represent a common approach to 1,2,4-triazole synthesis. For example, the reaction of hydrazines with carbon disulfide followed by cyclization can yield 3-thio-1,2,4-triazoles .

  • Microwave-Assisted Synthesis: Triflic anhydride organization followed by microwave-induced cyclodehydration of secondary amides and acylhydrazines can afford substituted 1,2,4-triazoles under milder conditions .

  • Electrochemical Approaches: Novel electrochemical methods have been developed for synthesizing 1-aryl and 1,5-disubstituted 1,2,4-triazoles, which might be adapted for the target compound .

Chemical Reactivity and Properties

Reactive Centers

The compound contains several potential reactive centers that influence its chemical behavior:

Potential ActivityStructural BasisRelated Compounds
Antimicrobial1,2,4-triazole coreVarious 1,2,4-triazole derivatives show activity against gram-positive and gram-negative bacteria
AntifungalThio-substituted triazoleSimilar to commercial antifungals containing triazole rings
AntimalarialNitrogen-rich heterocycle1,2,4-triazole derivatives have shown potential as DHFR inhibitors
Anti-inflammatoryHeterocyclic scaffoldVarious triazole derivatives exhibit anti-inflammatory properties
AnticonvulsantCombined azetidine-triazoleBoth moieties have been implicated in compounds with neurological activities

The specific influence of the azetidine ring connected through a methylthio linker likely modifies the biological properties compared to simpler triazole derivatives .

Research Significance

The compound's unique structural features make it valuable for various research applications:

  • Structure-Activity Relationship Studies: Comparison with related compounds lacking the methylthio linker or with different substitution patterns on the triazole ring.

  • Pharmacological Probes: Potential utility as a chemical tool for investigating specific biological pathways or targets.

  • Synthetic Intermediate: Possible role as a building block for more complex heterocyclic compounds with enhanced biological activities.

  • Medicinal Chemistry Development: Serves as a lead compound for further structural modifications to optimize pharmacological properties .

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding the properties of 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride:

CompoundKey Structural DifferenceCAS NumberMolecular Weight
3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazoleLacks methylene bridge between azetidine and sulfur62786326170.24 g/mol
3-Azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochlorideDirect bond between azetidine and triazole; no sulfur1992996-05-0211.09 g/mol
4-Methyl-4H-1,2,4-triazole-3-thiolLacks azetidine component24854-43-1115.16 g/mol
3-(Azetidin-3-yl)-4-ethyl-4H-1,2,4-triazoleEthyl instead of methyl at N-4; direct C-C bond to azetidineNot specified~152 g/mol

These structural variations likely influence properties such as lipophilicity, hydrogen bonding capacity, metabolic stability, and biological target specificity .

Future Research Directions

Synthetic Optimization

Future research could focus on improving synthetic routes to 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride, particularly:

  • Developing more efficient one-pot synthesis methods

  • Exploring green chemistry approaches with reduced environmental impact

  • Scaling up production methods for more economical synthesis

  • Investigating stereoselective synthesis if the azetidine center is chiral

Biological Evaluation

Comprehensive pharmacological screening would provide valuable insights into this compound's potential applications:

  • Antimicrobial activity assessment against a panel of bacterial and fungal pathogens

  • Enzyme inhibition studies, particularly focusing on targets relevant to 1,2,4-triazole compounds

  • Structure-activity relationship studies comparing activity with structurally related analogues

  • Detailed toxicological evaluation to establish safety profiles

Physical Characterization

More detailed physical and spectroscopic characterization would enhance understanding of this compound:

  • Crystal structure determination

  • Comprehensive NMR studies

  • Mass spectrometry fragmentation patterns

  • Thermal analysis and stability studies

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